

Application Note: Antibody Labeling with N-(DBCO-PEG4)-N-Biotin-PEG4-NHS Ester

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Compound of Interest

Compound Name: N-(DBCO-PEG4)-N-Biotin-PEG4-NHS

Cat. No.: B11825419

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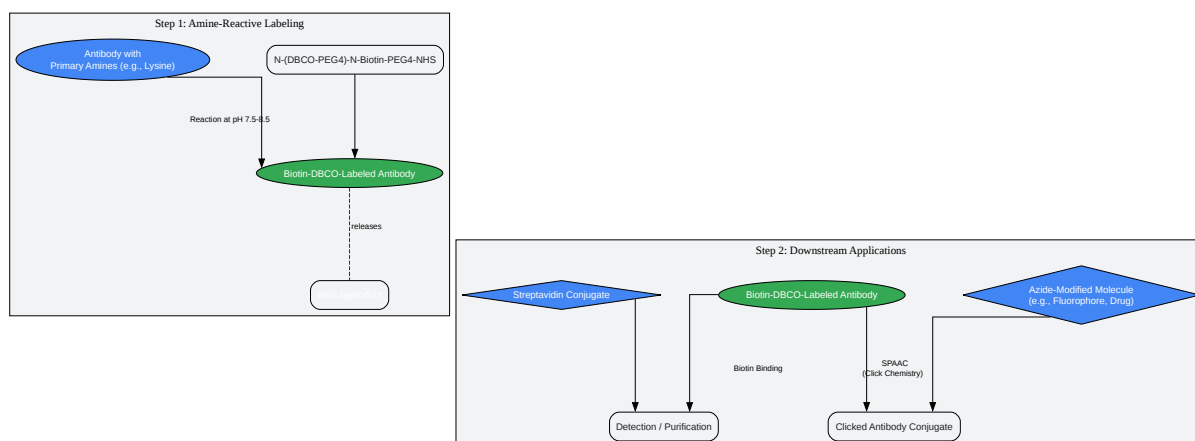
Introduction

This protocol details the method for covalently attaching the bifunctional linker, **N-(DBCO-PEG4)-N-Biotin-PEG4-NHS**, to an antibody. This heterobifunctional reagent allows for the introduction of both a biotin moiety for detection or purification via streptavidin binding, and a dibenzocyclooctyne (DBCO) group for subsequent copper-free click chemistry reactions.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., lysine residues) on the antibody to form stable amide bonds.[1][4] The two polyethylene glycol (PEG4) spacers enhance the solubility of the reagent and the resulting conjugate, reduce steric hindrance, and provide flexibility to the attached functional groups.[1] This dual-labeling strategy is ideal for a variety of applications, including immunoassays, targeted drug delivery, and the development of multifunctional probes.[1]

Principle of the Reaction

The labeling process is a two-step conceptual reaction. First, the NHS ester of the linker reacts with primary amine groups on the antibody in an amine-reactive conjugation. This reaction is most efficient at a slightly alkaline pH (7.5-8.5). Second, the now antibody-conjugated DBCO and Biotin groups are available for their respective downstream applications. The DBCO group can react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC), a bioorthogonal copper-free click chemistry reaction.[2] The biotin group provides a high-affinity binding site for avidin or streptavidin.



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Caption: Reaction scheme for antibody labeling and subsequent applications.

Materials and Reagents

- Antibody of interest (purified, in an amine-free buffer)
- **N-(DBCO-PEG4)-N-Biotin-PEG4-NHS** ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.5-8.5. (Do not use buffers containing primary amines like Tris or glycine)
- Quenching Buffer: 1M Tris-HCl, pH 8.0
- Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- UV-Vis Spectrophotometer

Experimental Protocols

This protocol is a general guideline. Optimization may be required for specific antibodies and desired degrees of labeling.

Preparation of Reagents

- Antibody Preparation:
 - The antibody solution should be free of amine-containing stabilizers like BSA, gelatin, or Tris buffer.^[5] If present, purify the antibody using appropriate methods (e.g., Melon™ Gel for BSA removal).^[5]
 - Buffer exchange the antibody into the Reaction Buffer (pH 7.5-8.5).^[5] This can be done using dialysis or desalting columns.
 - Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.^[6]
- Linker Stock Solution Preparation:

- The **N-(DBCO-PEG4)-N-Biotin-PEG4-NHS** ester is moisture-sensitive.[7] Allow the vial to equilibrate to room temperature before opening.
- Just before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.[5] Vortex until fully dissolved. The stock solution in DMSO can be stored at -20°C for 2-3 months.[5]

Antibody Labeling Reaction

The molar ratio of the linker to the antibody is a critical parameter that determines the degree of labeling (DOL). A higher molar excess will result in more linker molecules being attached per antibody. It is recommended to perform pilot experiments with different molar ratios to determine the optimal condition for your specific application.

Desired Degree of Labeling	Molar Excess of Linker to Antibody
Low (2-4 labels/Ab)	5-10 fold
Medium (5-8 labels/Ab)	10-20 fold
High (>8 labels/Ab)	20-30 fold

Note: High labeling ratios (>10-15) can sometimes lead to antibody precipitation or loss of activity.[8]

- Calculate the volume of linker stock solution needed.
 - $\text{Volume of Linker } (\mu\text{L}) = [(\text{Antibody Conc. (mg/mL)} / \text{Antibody MW (g/mol)}) * \text{Antibody Volume (mL)} * \text{Molar Excess}] * (1 / \text{Linker Stock Conc. (mol/L)}) * 1,000,000$
 - Example for a 20-fold molar excess for 1 mL of 2 mg/mL IgG (MW \approx 150,000 g/mol):
 - $\text{Volume} = [(2 / 150,000) * 1 * 20] * (1 / 0.01) * 1,000,000 = 26.7 \mu\text{L}$
- Add the calculated volume of the 10 mM linker stock solution to the antibody solution. The final DMSO concentration should ideally be below 20%.[5]

- Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[9]

Quenching the Reaction

- To stop the labeling reaction, add the Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9]
- Incubate for 15-30 minutes at room temperature.[5][9]

Purification of the Labeled Antibody

It is crucial to remove the unreacted linker and quenching reagent, which can interfere with downstream applications.

- Use a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[9]
- Follow the manufacturer's instructions for the desalting column to purify the labeled antibody.
- The purified, labeled antibody can be stored at 4°C for short-term use or at -20°C for long-term storage. For long-term storage, consider adding a cryoprotectant like glycerol.

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